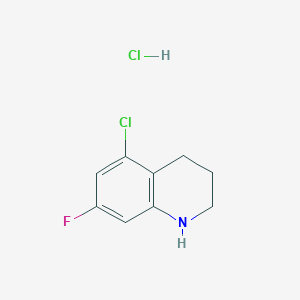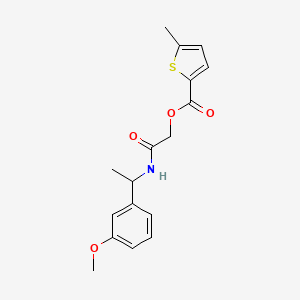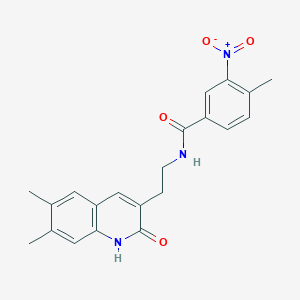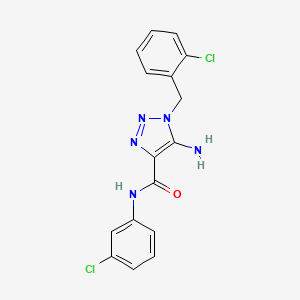
5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related quinoline derivatives, which are important in various fields such as drug development and analytical chemistry. For instance, structures containing the 8-hydroxyquinoline scaffold are noted for their potential in anticancer drug development . Similarly, tetrahydroquinoline derivatives have been synthesized and characterized, indicating the versatility of the quinoline core in chemical synthesis .
Synthesis Analysis
The synthesis of quinoline derivatives can involve multiple steps, including acylation, cyclization, and halogenation. For example, 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was synthesized from 3,4-dimethoxy phenethylamine through acylation, Bischler-Napieralski reaction, and reduction, followed by salt formation with muriatic acid . Similarly, chlorination and iodination of 8-methylquinoline have been performed to obtain 5-chloro- and 5-iodo-8-methylquinoline, respectively .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often complex and can be elucidated using various spectroscopic techniques and X-ray diffraction. For instance, the crystal structure of a 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino derivative was determined by X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . The structure of (5-chloroquinolin-8-yl)-2-fluorobenzoate was also assigned by spectroscopic techniques and crystallographic study, highlighting the planarity of the central ester fragment and the presence of non-classical hydrogen bonds .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including halogenation and derivatization. Chloroisothiocyanatoquinolines have been used as fluorogenic derivatizing agents for primary and secondary amines, producing fluorescent thiazoloquinolines upon reaction . The halogenation of 8-methylquinoline has been achieved using chlorine or iodine, and subsequent bromination with N-bromosuccinimide has been used to introduce bromomethyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by their molecular structure and substituents. For example, the presence of halogen atoms can lead to the formation of halogen bonds, which can direct the supramolecular assembly of the molecules . The solubility and reactivity of these compounds can vary, as seen in the case of chloroisothiocyanatoquinolines, where hydrolysis in aqueous base can interfere with derivatization reactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential Research on quinoline derivatives has led to the synthesis of compounds with significant pharmacological properties. For instance, the synthesis of novel fluoroquinolones has shown considerable antibacterial activities, highlighting the potential of these compounds in combating microbial infections (Prasad et al., 2017)(Prasad et al., 2017). Similarly, the exploration of 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ols demonstrated potential antidepressant activity, suggesting the therapeutic scope of quinoline derivatives in mental health disorders (Houlihan et al., 1983)(Houlihan et al., 1983).
Antioxidative and Prooxidative Effects The study of the antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes shed light on the complex behavior of these compounds under different conditions. It was found that derivatives such as 7-fluoro-4-hydroxyquinoline can act either as antioxidants or prooxidants depending on their environment, suggesting a nuanced role in biological systems (Liu et al., 2002)(Liu et al., 2002).
Chemical Sensing and Metal Ion Selectivity Quinoline derivatives have also been applied in the development of chemical sensors. For example, the synthesis of 5-chloro-8-hydroxyquinoline-substituted azacrown ethers has demonstrated highly selective sensing capabilities for metal ions like Mg2+ and Fe3+, showcasing the potential of these compounds in analytical chemistry and environmental monitoring (Bordunov et al., 1996)(Bordunov et al., 1996).
Interactions with Biological Molecules Further research into the interactions between fluorodihydroquinazolin derivatives and human serum albumin using fluorescence spectroscopy provided insights into how these compounds interact with proteins. The findings indicated that fluorine substitution on the benzene ring could enhance the interaction with human serum albumin, pointing towards the significance of structural modifications in determining the biological activity of these compounds (Wang et al., 2016)(Wang et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-8-4-6(11)5-9-7(8)2-1-3-12-9;/h4-5,12H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPZUHRDJSQECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2Cl)F)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)
![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)

![N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B2530788.png)


![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)


![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2530796.png)

![4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2530798.png)

